3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that features a trifluoromethoxy group attached to a piperidine ring, which is further connected to a carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a piperidine derivative, followed by esterification. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways, given its unique structural features.
Industry: It is used in the production of materials with specialized properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethoxy-phenoxymethyl-piperidine-1-carboxylic acid tert-butyl ester
- 3,3-Difluoro-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-Trifluoromethoxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of pharmaceuticals and agrochemicals, where these properties can enhance the efficacy and safety of the final products.
Properties
IUPAC Name |
tert-butyl 3-(trifluoromethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO3/c1-10(2,3)18-9(16)15-6-4-5-8(7-15)17-11(12,13)14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXJWLTSCNBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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